4,4,5,5,5-Pentafluoro-3-oxopentanenitrile
Overview
Description
4,4,5,5,5-Pentafluoro-3-oxopentanenitrile is a chemical compound with the molecular formula C5H2F5NO and a molecular weight of 187.07 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentanenitrile backbone with five fluorine atoms attached, making it a highly fluorinated compound .Scientific Research Applications
Environmental Degradation and Fate
Polyfluoroalkyl chemicals, which include structures similar to 4,4,5,5,5-Pentafluoro-3-oxopentanenitrile, have been extensively used in industrial and commercial applications. Research indicates that microbial and abiotic degradation of such compounds in the environment can lead to the formation of persistent and toxic perfluoroalkyl carboxylic and sulfonic acids. Understanding the environmental fate, biodegradability, and potential degradation products of these compounds is crucial for assessing their impact on ecosystems and human health (Liu & Avendaño, 2013).
Photocatalytic Water Splitting
Transition metal compounds, including oxides, nitrides, and sulfides, exhibit unique electronic and structural properties that have been explored for various applications, such as photocatalytic water splitting. While the review by Chen (1998) does not directly mention this compound, it provides insights into the potential utility of related compounds in generating sustainable energy sources through the photocatalytic breakdown of water molecules (Chen, 1998).
Advanced Photocatalysts for LEDs
Silicon-based oxynitride and nitride luminescent materials, which could potentially include derivatives or related compounds of this compound, have garnered attention for their application in solid-state lighting and displays. These materials exhibit broad excitation bands and strong absorption of blue-to-green light, making them suitable for white light-emitting diodes (LEDs) with high luminous efficacy and color-rendering properties (Xie & Hirosaki, 2007).
Treatment and Removal from Water
The persistence and solubility of perfluorinated compounds, similar to this compound, pose challenges for their removal from water sources. Conventional remediation technologies, such as carbon adsorption, have shown limited effectiveness. Emerging treatments, including sonochemistry, bioremediation, and photolysis, offer promising avenues for the effective removal of these compounds, highlighting the need for further research and development in this area (Kucharzyk et al., 2017).
Adsorption Mechanisms
The adsorption behavior of perfluorinated compounds on various adsorbents has been extensively studied to understand their environmental distribution and potential removal strategies. The interaction mechanisms, including electrostatic and hydrophobic interactions, provide insights into the design of more effective adsorbents for the removal of compounds like this compound from aquatic environments (Du et al., 2014).
Properties
IUPAC Name |
4,4,5,5,5-pentafluoro-3-oxopentanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F5NO/c6-4(7,5(8,9)10)3(12)1-2-11/h1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJODBPCRGUDNAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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